molecular formula C18H16N2OS B4199252 N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide

Cat. No.: B4199252
M. Wt: 308.4 g/mol
InChI Key: KEUPLQBCWQMAOO-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Formation of the Thioamide Group: The thioamide group can be introduced by reacting the indole derivative with a thioamide reagent, such as thiourea, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the thioamide group is oxidized to form various products.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized indole derivatives, sulfoxides, and sulfones.

    Reduction Products: Amines and other reduced forms of the thioamide group.

    Substitution Products: Various substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as potential drugs.

    Cell Signaling: It can be used to study cell signaling pathways, particularly those involving indole derivatives.

Medicine:

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Diagnostics: It can be used in the development of diagnostic tools and assays for detecting specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors on the cell surface, modulating cell signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

  • N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
  • N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Uniqueness: N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The thioamide group can participate in unique chemical reactions and interactions, making this compound valuable for various applications.

Properties

IUPAC Name

N-benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-16(14-9-5-6-10-15(14)20-12)17(21)18(22)19-11-13-7-3-2-4-8-13/h2-10,20H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUPLQBCWQMAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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